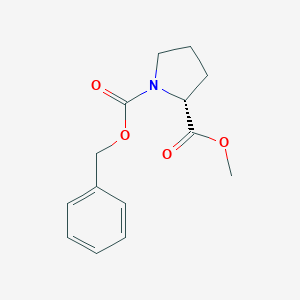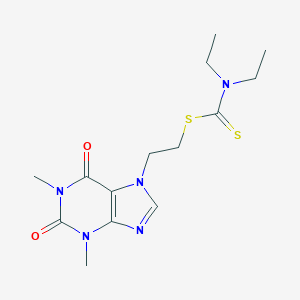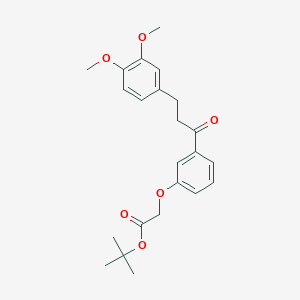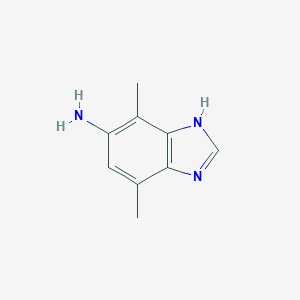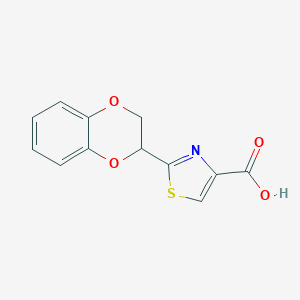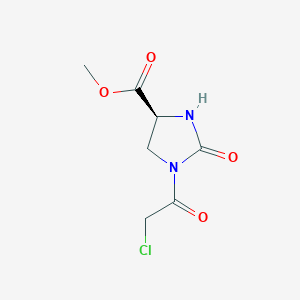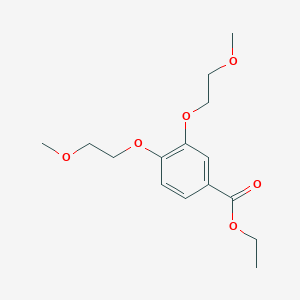![molecular formula C10H11N5O2 B068777 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid CAS No. 169209-66-9](/img/structure/B68777.png)
2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid
Overview
Description
2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid is a compound with the molecular formula C10H11N5O2 . It has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The synthesis of 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid and similar compounds has been reported in the literature . The structure-activity relationship results revealed that the hydrophobic group at the 4’-position was indispensable for the inhibitory potency in vitro against xanthine oxidase .Molecular Structure Analysis
The molecular structure of 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid has been analyzed in several studies . The dihedral angle between the tetrazole and benzene rings is 63.24° .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid have been studied . The compound has been found to form two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid have been analyzed . The compound has a molecular weight of 233.23 g/mol and a topological polar surface area of 107 Ų .Scientific Research Applications
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
Aly and El-Mohdy (2015) demonstrated the use of 2-amino-3-(4-hydroxyphenyl) propanoic acid in modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels. These modifications led to improved thermal stability and significant antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Synthesis of Tetrazole-Containing Derivatives
Putis, Shuvalova, and Ostrovskii (2008) researched the synthesis of tetrazole-containing derivatives from 4-amino-3-phenylbutanoic acid. This study highlights the chemical reactivity of amino and carboxy terminal groups in such compounds, demonstrating their potential in drug design and development (Putis, Shuvalova, & Ostrovskii, 2008).
Synthesis and Biological Activity of Derivatives
Mickevičius et al. (2013) synthesized new N,N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents. Some of these compounds showed antimicrobial activity and positive effects on rapeseed growth, which could have implications in agriculture and pharmaceuticals (Mickevičius et al., 2013).
PPARgamma Agonists Development
Collins et al. (1998) worked on the development of PPARgamma agonists, utilizing amino propanoic acid derivatives. Their work contributes to the understanding of PPARgamma binding, functional activity, selectivity, and solubility, important for therapeutic applications (Collins et al., 1998).
Corrosion Inhibition Studies
Srivastava et al. (2017) explored the use of amino acids-based corrosion inhibitors, including propanoate derivatives. Their findings contribute to the development of novel, effective corrosion inhibitors for industrial applications (Srivastava et al., 2017).
properties
IUPAC Name |
2-amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-2-4-8(5-3-7)15-6-12-13-14-15/h2-6H,11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQSGMIEFYCTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NN=N2)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415530 | |
| Record name | MTPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid | |
CAS RN |
169209-66-9 | |
| Record name | MTPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)
